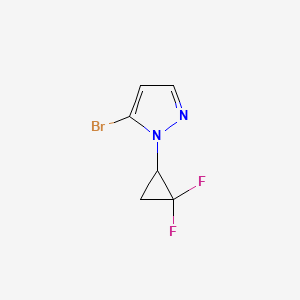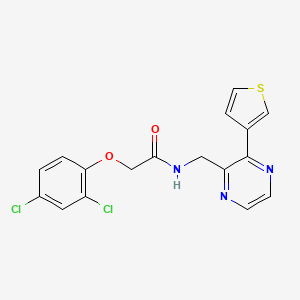
1-(tert-Butoxycarbonyl)-4-(4-methoxybenzyl)piperidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds typically involves multiple steps, including acylation, sulfonation, and substitution reactions. For example, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate in Vandetanib synthesis, is synthesized from piperidin-4-ylmethanol through three steps with a total yield of 20.2% (Wang et al., 2015). Another example is the synthesis of ethyl 4-(1-(tert-butoxycarbonyl) piperidin-4-ylmethoxy)-3-methoxy-benzoate, a crucial intermediate of Vandetanib, which achieved a total yield of 70.6% (Wei et al., 2010).
Molecular Structure Analysis
Molecular structure analysis of related compounds reveals detailed insights into their conformation and stabilization mechanisms. For instance, 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate exhibits intramolecular hydrogen bonding, as confirmed by X-ray crystallographic analysis, which plays a crucial role in stabilizing the molecule's structure (Çolak et al., 2021).
Chemical Reactions and Properties
The introduction of the tert-butoxycarbonyl (Boc) protecting group is a common chemical reaction in the synthesis of complex organic molecules. The Boc group can be removed under mild basic conditions or by using strongly acidic or oxidative conditions, showcasing its versatility in synthetic chemistry (Muranaka et al., 2011).
Physical Properties Analysis
The physical properties of organic compounds, including their solubility, melting points, and crystal structures, are essential for understanding their behavior in various chemical environments. For instance, the synthesis and structural characterization of 2-{4-[(tert-butoxycarbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid provide valuable insights into its molecular structure and physical properties, contributing to a deeper understanding of its chemical behavior (Ban et al., 2023).
Chemical Properties Analysis
The chemical properties of 1-(tert-Butoxycarbonyl)-4-(4-methoxybenzyl)piperidine-4-carboxylic acid and related compounds, such as reactivity, stability, and interactions with other molecules, are crucial for their application in synthesis and drug development. The development of new carboxamide protecting groups and their application in complex molecules highlight the ongoing research and innovation in chemical property analysis (Muranaka et al., 2011).
Wissenschaftliche Forschungsanwendungen
Intermediate in Pharmaceutical Synthesis : This compound is a crucial intermediate in the synthesis of vandetanib, an important pharmaceutical agent. The synthesis involves protection by di-tert-butyl dicarbonate, reduction, and subsequent substitution reactions (Zhuang Wei et al., 2010).
Key Intermediate in Medicinal Chemistry : It serves as a key intermediate in the synthesis of medicinal compounds. For example, its derivatives are used in the preparation of Vandetanib, a drug used in cancer treatment (Min Wang et al., 2015).
Role in Oxindole Synthesis : This compound is involved in the synthesis of oxindoles via palladium-catalyzed CH functionalization, a method relevant in medicinal chemistry synthesis (J. Magano et al., 2014).
Synthesis of Conformationally Constrained D-Amino Acids : It's used in the asymmetric synthesis of novel conformationally constrained D-lysine analogs, indicating its utility in developing specialized amino acids (Pablo Etayo et al., 2008).
Development of New Protecting Groups : This compound has applications in the development of new carboxamide protecting groups, showcasing its utility in synthetic organic chemistry (K. Muranaka et al., 2011).
Preparation of Stereochemically Complex Compounds : It's involved in the preparation of compounds with stereochemical complexity, like certain piperidine derivatives, indicating its role in advanced synthetic methodologies (M. Yamashita et al., 2015).
Eigenschaften
IUPAC Name |
4-[(4-methoxyphenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO5/c1-18(2,3)25-17(23)20-11-9-19(10-12-20,16(21)22)13-14-5-7-15(24-4)8-6-14/h5-8H,9-13H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTLBMJVXZPPCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=C(C=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

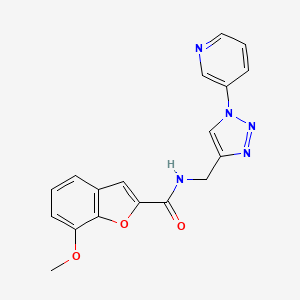

![5-cinnamyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2493491.png)
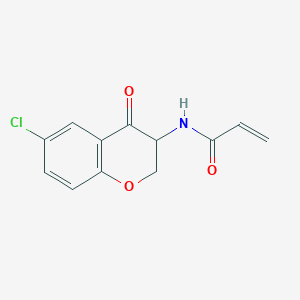
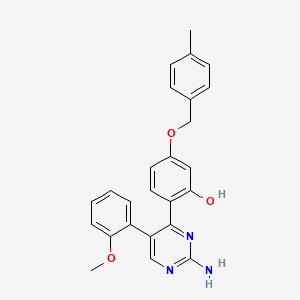
![N-(2-ethoxyphenyl)-2-[3-isopropyl-2-oxo-6-(pyrrolidin-1-ylsulfonyl)-2,3-dihydro-1H-benzimidazol-1-yl]acetamide](/img/structure/B2493495.png)
![ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[(3-cyano-6-pyridin-4-ylpyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate](/img/structure/B2493499.png)
![N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2493500.png)
![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)isoquinolin-1(2H)-one](/img/structure/B2493501.png)
![5-chloro-2-(methylsulfanyl)-N-{3-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]phenyl}pyrimidine-4-carboxamide](/img/structure/B2493502.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2493505.png)
